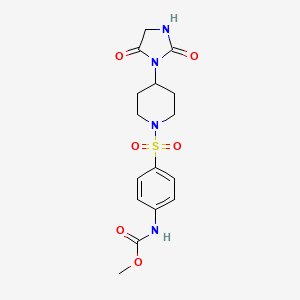

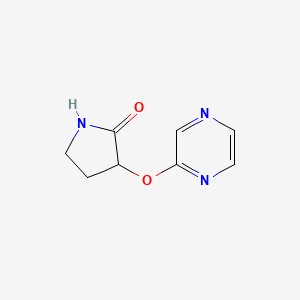

3-(Pyrazin-2-yloxy)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Pyrazin-2-yloxy)pyrrolidin-2-one” is a complex organic molecule that contains a pyrazine ring and a pyrrolidin-2-one ring . Pyrazine is a heterocyclic aromatic organic compound, while pyrrolidin-2-one, also known as γ-lactam, is a type of lactam with a four-membered ring .

Synthesis Analysis

While specific synthesis methods for “3-(Pyrazin-2-yloxy)pyrrolidin-2-one” are not available, there are general methods for synthesizing pyrrolidin-2-ones and pyrazines . For instance, pyrrolidin-2-ones can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives .Chemical Reactions Analysis

The chemical reactions involving “3-(Pyrazin-2-yloxy)pyrrolidin-2-one” would depend on the specific conditions and reagents used. Pyrrolidin-2-ones and pyrazines can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Pyrazine and its derivatives are significant in the realm of chemical synthesis due to their role as key intermediates in the production of a variety of compounds. One notable application is the synthesis of heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. For instance, studies have demonstrated methodologies for creating pyrazolo[3,4-b]pyridines, highlighting the importance of pyrazine derivatives in synthesizing complex molecules with potential biomedical applications (Ana Donaire-Arias et al., 2022).

Biomedical Applications

In the biomedical field, pyrazine derivatives have shown promise as therapeutic agents. For example, analogues with modifications on the pyrazine ring have been identified as potent and selective inhibitors of PDK1, showcasing their potential as anticancer agents (Sean T. Murphy et al., 2011). This discovery underlines the versatility of pyrazine derivatives in drug design and their significant impact on developing treatments for cancer.

Ligand Design for Metal Complexes

Pyrazine derivatives are also extensively used in ligand design for metal complexes, contributing to the development of novel materials with unique properties. Iron(II) and cobalt(II) complexes involving pyrazine-based ligands have been explored for their unusual thermal and photochemical spin-state transitions, demonstrating the role of pyrazine derivatives in creating materials with potential applications in sensors and data storage technologies (L. J. K. Cook et al., 2013).

Drug Discovery

The structural versatility of pyrazine derivatives facilitates the exploration of novel pharmacophores, aiding in drug discovery processes. Research into 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones has yielded compounds suitable for screening against kinases and other cancer drug targets, highlighting the scaffold's potential in developing new therapeutic agents (L. Smyth et al., 2010).

Molecular Docking and Antimicrobial Activity

Pyrazine derivatives have been utilized in molecular docking studies to identify potential inhibitors of enzymes such as cathepsin D, which is implicated in cancer progression. The design and synthesis of novel fused pyrazolothiazole scaffolds based on pyrazine derivatives have shown promising antimicrobial and antioxidant activities, further demonstrating the wide-ranging applications of these compounds in both the pharmaceutical industry and research (H. F. Rizk et al., 2020).

Mécanisme D'action

Target of Action

It’s worth noting that pyrazinamide, a compound with a similar pyrazine structure, is a well-known first-line drug used in shortening tb therapy . Pyrrolidin-2-one, a component of the compound, is a common structural motif widely encountered in natural products and synthetic compounds possessing potent biological activities .

Mode of Action

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biochemical Pathways

The formation of pyrrolidin-2-ones involves a cascade of reactions, suggesting that multiple biochemical pathways could potentially be affected .

Result of Action

Compounds with similar structures have been shown to exhibit significant biological activities .

Action Environment

The selectivity of similar compounds was easily tuned by using a specific oxidant and additive .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-pyrazin-2-yloxypyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8-6(1-2-11-8)13-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOJNAPPGUEHQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazin-2-yloxy)pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2987865.png)

![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)

![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)

![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2987881.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2987882.png)